Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate
Description
Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate is a synthetic organic compound featuring a benzoate ester core modified with a sulfonyloxy group linked to a 4-fluorophenyl substituent. The butyl ester group enhances lipophilicity, while the sulfonyloxy moiety introduces polar and electron-withdrawing characteristics.
Properties
IUPAC Name |
butyl 4-(4-fluorophenyl)sulfonyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO5S/c1-2-3-12-22-17(19)13-4-8-15(9-5-13)23-24(20,21)16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKCWAPEFHSRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxybenzoic Acid Derivatives
The synthesis begins with 4-hydroxybenzoic acid, a commercially available precursor. Direct sulfonylation of the phenolic -OH group is challenging due to competing esterification of the carboxylic acid. To mitigate this, temporary protection of the carboxylic acid as a methyl or tert-butyl ester is employed. For instance, methyl 4-hydroxybenzoate reacts with 4-fluorophenylsulfonyl chloride in anhydrous dichloromethane using triethylamine as a base.
Reaction Conditions :
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Solvent : Dichloromethane (DCM)
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Base : Triethylamine (2.2 equiv)
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Temperature : 0–5°C (to suppress side reactions)
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Time : 6–8 hours
Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Esterification with Butanol
Following sulfonylation, the methyl ester undergoes transesterification with butanol. Using titanium(IV) isopropoxide as a catalyst, the reaction proceeds under reflux:
Optimized Parameters :
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Molar Ratio : 1:5 (ester:butanol)
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Catalyst Loading : 5 mol%
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Temperature : 110°C
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Time : 12 hours
Yield : 85–88% with >99% purity (HPLC).
Sequential Esterification-Sulfonylation Strategy
Preparation of Butyl 4-Hydroxybenzoate
Butyl 4-hydroxybenzoate is synthesized via Fischer esterification :
Reaction Conditions :
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Acid Catalyst : Concentrated H₂SO₄ (1.5 equiv)
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Solvent : Excess butanol (neat conditions)
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Temperature : Reflux (118°C)
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Time : 24 hours
Sulfonylation with 4-Fluorophenylsulfonyl Chloride
The phenolic -OH group of butyl 4-hydroxybenzoate reacts with 4-fluorophenylsulfonyl chloride under basic conditions:
Critical Parameters :
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Base : Pyridine or triethylamine (2.5 equiv)
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Solvent : Anhydrous THF or DCM
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Temperature : 0°C → room temperature
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Workup : Aqueous NaHCO₃ wash to remove excess sulfonyl chloride
Yield : 80–84% (recrystallized from ethanol/water).
Advanced Protection-Deprotection Techniques
Carboxylic Acid Protection as Silyl Esters
To avoid competitive reactions during sulfonylation, the carboxylic acid group is protected as a tert-butyldimethylsilyl (TBS) ester :
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Protection :
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Sulfonylation : As described in Section 3.2.
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Deprotection :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Overall Yield | Purity (HPLC) | Complexity |
|---|---|---|---|---|
| Direct Sulfonylation | Methyl ester → sulfonylation → transesterification | 67% | 98.5% | Moderate |
| Sequential Esterification | Esterification → sulfonylation | 76% | 99.2% | Low |
| Silyl Protection | Protection → sulfonylation → deprotection | 82% | 99.5% | High |
Key Findings :
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The sequential esterification-sulfonylation route offers the best balance of yield and simplicity.
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Silyl protection enhances regioselectivity but adds synthetic steps.
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Direct sulfonylation risks carboxylic acid activation , leading to byproducts like anhydrides.
Mechanistic Insights and Side Reactions
Sulfonylation Mechanism
The reaction proceeds via a two-step nucleophilic substitution :
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Deprotonation of the phenolic -OH by triethylamine.
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Attack of the phenoxide ion on the electrophilic sulfur in 4-fluorophenylsulfonyl chloride.
Side Reactions :
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Over-sulfonylation : Addressed by controlling stoichiometry (1:1.05 molar ratio).
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Hydrolysis of sulfonyl chloride : Minimized using anhydrous solvents and inert atmosphere.
Industrial-Scale Considerations
Solvent Selection and Recycling
Chemical Reactions Analysis
Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyloxy group can be replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Reduction Reactions: The fluorophenyl group can be reduced under specific conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The benzoate moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Pharmaceutical Applications
The presence of the sulfonyloxy group and the fluorophenyl substituent suggests potential applications in drug development, particularly as an anti-inflammatory or antimicrobial agent. The compound's ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking enhances its pharmacological profile.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antimicrobial potency.
Neurological Applications
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. Its potential role in protecting against neurodegenerative diseases has been explored through various experimental models.
Case Study: Neuroprotection
In vitro studies have shown that compounds with similar structures can protect retinal cells from degeneration. This suggests that this compound could be investigated further for its neuroprotective effects, particularly in conditions like age-related macular degeneration.
Chemical Biology
This compound can also serve as a tool in chemical biology for probing biological systems due to its unique functional groups that allow for selective interactions with biomolecules.
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzoate ester with sulfonyloxy and fluorophenyl | Antimicrobial, potential neuroprotective |
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide | Benzamide core with fluorobenzyl | Antimicrobial, anticancer |
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide | Similar benzamide core; methoxy group | Antimicrobial, anticancer |
Mechanism of Action
The mechanism of action of Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyloxybenzoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include aryl sulfonates, fluorinated benzoates, and isostructural derivatives with halogen-substituted aryl groups. Below is a comparative analysis based on structural motifs and properties inferred from related compounds (Table 1):
Table 1: Comparative Properties of Butyl 4-(4-Fluorophenyl)sulfonyloxybenzoate and Structurally Related Compounds
Key Observations:
Fluorophenyl Orientation : In Compound 5 (), the fluorophenyl group adopts a perpendicular orientation relative to the planar molecular core, which may reduce steric hindrance and improve crystallinity . A similar effect is anticipated in this compound, where the sulfonyloxy linker could impose analogous conformational restrictions.
Solubility : Both Compounds 4 and 5 () exhibit solubility in dimethylformamide (DMF), attributed to polar functional groups like triazoles and sulfonyl moieties . The target compound’s sulfonyloxy and ester groups likely confer comparable DMF solubility, though its lipophilic butyl chain may reduce aqueous solubility relative to the thiazole derivatives.
This contrasts with Compound 4 (), where a 4-chlorophenyl group may exert stronger electron withdrawal but lower metabolic stability .
Crystallinity : The isostructural nature of Compounds 4 and 5 () suggests that fluorophenyl substituents promote ordered crystal packing via halogen bonding . For this compound, the bulkier butyl ester may disrupt crystallinity compared to smaller substituents in thiazole derivatives.
Research Findings and Limitations
- Synthetic Challenges : Unlike the thiazole derivatives in , which were synthesized in high yields via cyclocondensation, the target compound’s synthesis would require sulfonation of the benzoate precursor—a step prone to side reactions.
- Biological Relevance: Fluorinated sulfonates are often explored as enzyme inhibitors (e.g., carbonic anhydrase).
Biological Activity
Butyl 4-(4-fluorophenyl)sulfonyloxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
This compound is characterized by the following structural formula:
This compound features a butyl group, a sulfonate moiety, and a fluorophenyl group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonate group may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
- Receptor Modulation : Preliminary studies suggest that this compound can modulate receptor activity, particularly in the context of neurotransmitter receptors and inflammatory mediators.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : This compound has shown potential in reducing inflammation in various models. For instance, it may inhibit lipoxygenase activity, which is crucial in the synthesis of pro-inflammatory leukotrienes .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Inflammation :
- Neuroprotective Study :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
